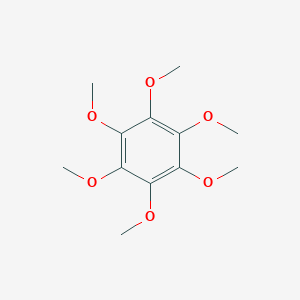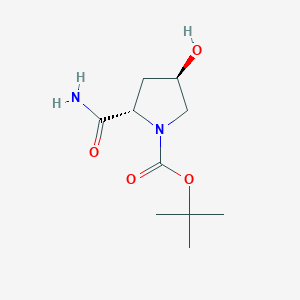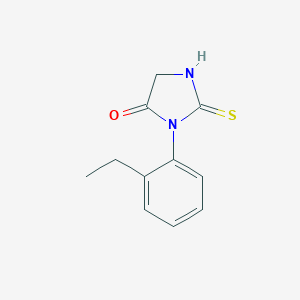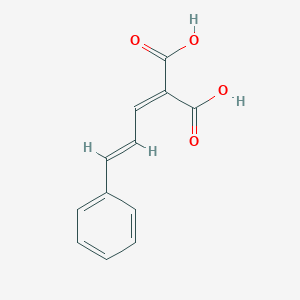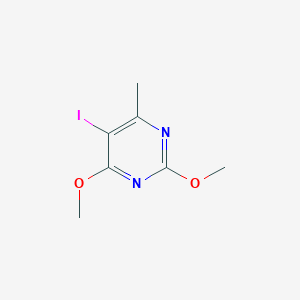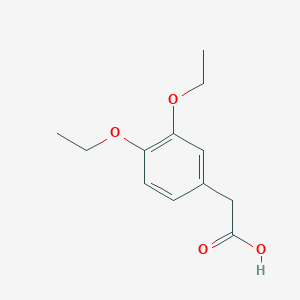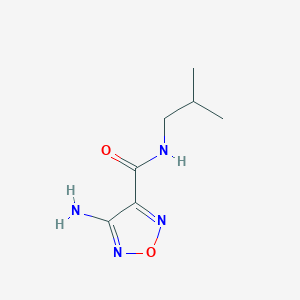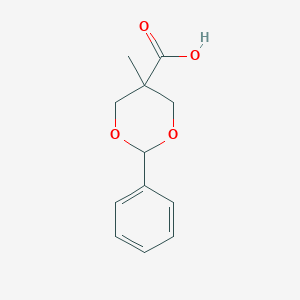![molecular formula C13H15N B187929 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole CAS No. 2047-89-4](/img/structure/B187929.png)
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
説明
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C13H15N . It is also known by other names such as Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro- .
Synthesis Analysis
The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole can be achieved through the reaction of cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid via Fischer indole synthesis .Molecular Structure Analysis
The molecular structure of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole consists of a cyclohepta[b]indole core with a hexahydro modification . The InChI code for this compound is 1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 .Chemical Reactions Analysis
Substitution at the 11 position with side chains containing a four-carbon tether resulted in compounds having the highest affinity for the [3H]DTG-labeled sigma site .Physical And Chemical Properties Analysis
The molecular weight of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 185.120449483 g/mol . The topological polar surface area is 15.8 Ų .科学的研究の応用
Application 1: Use in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound “5,6,7,8,9,10-Hexahydrocyclohepta[b]indole” is used in the synthesis of paullones, which are a class of protein kinase inhibitors . These inhibitors have demonstrated antiproliferative activity on cancer cell lines and protection of insulin-producing pancreatic beta cells against apoptosis .
- Methods of Application or Experimental Procedures : The compound was synthesized by the reaction of cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid via Fischer indole synthesis .
- Results or Outcomes : The synthesis of this compound has led to the development of paullones, which have shown promising results in inhibiting the growth of cancer cell lines and protecting pancreatic beta cells .
Application 2: C2-Functionalization of Indole
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : The compound “5,6,7,8,9,10-Hexahydrocyclohepta[b]indole” can be used in the C2-functionalization of indole . This process involves the inversion of the usual polarity (umpolung) of the indole molecule, making the C2 and C3 positions behave as electrophiles . C2-functionalized indoles have substantial importance in synthetic and pharmaceutical chemistry .
- Methods of Application or Experimental Procedures : The C2-functionalization of indole via umpolung is achieved through indirect methods . These methods have several advantages over direct approaches and have been the subject of numerous research articles .
- Results or Outcomes : The C2-functionalization of indole has led to the synthesis of many important indole derivatives with interesting pharmacological properties such as hypoglycemic, antibacterial, analgesic, antiviral, anticancer, protein kinase inhibitor, anti-obesity, antifungal, and antidiabetic activities .
Application 3: Synthesis of Paullones
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : The compound “5,6,7,8,9,10-Hexahydrocyclohepta[b]indole” can be used in the synthesis of paullones . Paullones are a class of compounds that have shown potential as protein kinase inhibitors .
- Methods of Application or Experimental Procedures : The compound was synthesized by the reaction of cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid via Fischer indole synthesis .
- Results or Outcomes : The synthesis of this compound has led to the development of paullones, which have shown promising results as protein kinase inhibitors .
将来の方向性
The most potent and selective member of this series was 11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole (40). Enantioselectivity was investigated by preparing the (+)- and (-)-isomers of 40 . This suggests potential future directions for the development of more potent and selective compounds based on the 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole structure.
特性
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJMYLNFZHNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942649 | |
| Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | |
CAS RN |
2047-89-4 | |
| Record name | 2047-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
